![molecular formula C25H23N3O4S B2493765 (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide CAS No. 866349-01-1](/img/structure/B2493765.png)
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Sulfonamide derivatives and chromene compounds have been synthesized through various methods. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives displaying interesting antimicrobial activity by starting from specific cyclohexane diones. Similarly, Kale et al. (2016) developed a method for synthesizing sulfenylimine chromene compounds through a catalyst-free, five-component reaction in toluene medium (Ghorab, Soliman, Alsaid, & Askar, 2017); (Kale, Chennapuram, Bingi, Nanubolu, & Atmakur, 2016).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by their planarity and the specific conformation of the C-N bond. Reis et al. (2013) analyzed the crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, showing its anti-rotamer conformation about the C-N bond (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Chemical Reactions and Properties
Chromene compounds can undergo various chemical reactions, including N-S bond formation and interactions with phosphorus sulfides. Hassanin et al. (2018) demonstrated the synthesis of novel diazaphosphinines from 2-imino-2H-chromene-3-carboxamide, highlighting the compound's reactivity (Hassanin, Ali, El-Shaaer, & Hassan, 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility and thermal stability, have been a focus of research. Liaw et al. (2001) synthesized novel polyamide-imides containing chromene units, assessing their solubility, thermal stability, and mechanical properties, providing a basis for understanding the physical characteristics of such compounds (Liaw, Hsu, & Liaw, 2001).
Chemical Properties Analysis
The chemical properties of chromene-based compounds are influenced by their structure. Mun et al. (2012) explored the structure-activity relationship of chromene-based arylsulfonamide analogs, indicating the influence of substituent patterns on their biological activity and chemical properties (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-12-13-20(14-18(16)3)33(30,31)28-27-25-21(15-19-9-5-7-11-23(19)32-25)24(29)26-22-10-6-4-8-17(22)2/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFAKUZGLJXASW-RFBIWTDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

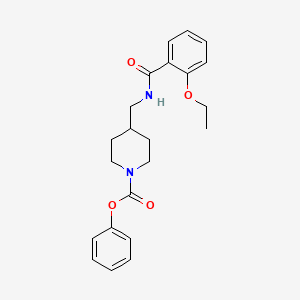
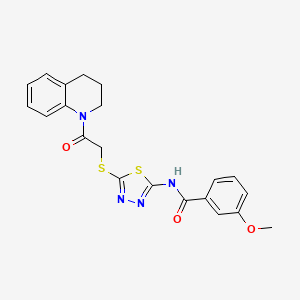
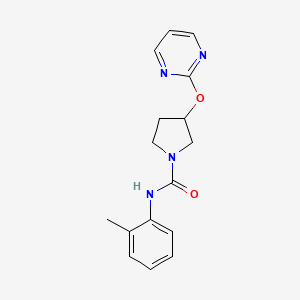
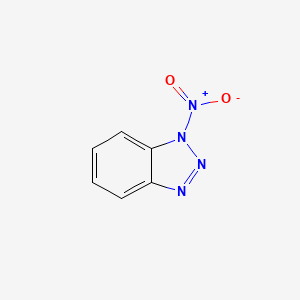
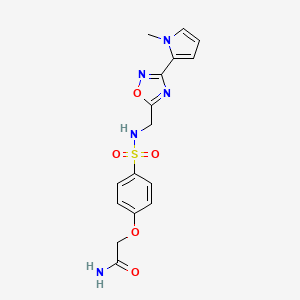
![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)
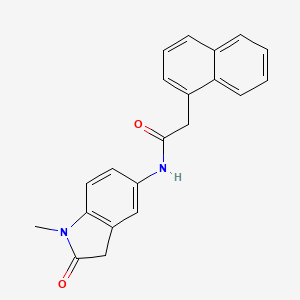
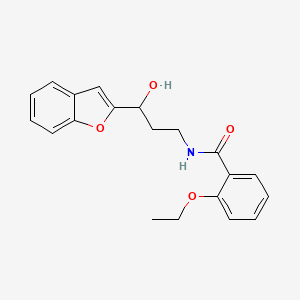
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)